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Introduction
The Ullmann condensation is a cornerstone of modern organic synthesis, enabling the

formation of carbon-heteroatom bonds, which are pivotal in the synthesis of a vast array of

pharmaceuticals, agrochemicals, and functional materials.[1] Traditionally, these copper-

promoted cross-coupling reactions required harsh conditions, including high temperatures and

stoichiometric amounts of copper.[1] However, significant advancements have led to the

development of milder and more efficient catalytic systems. This application note details the

use of Copper(I) trifluoromethanesulfonate (CuOTf) as a catalyst in Ullmann-type reactions

for N-arylation, O-arylation, and S-arylation of various substrates. The use of soluble copper

catalysts like CuOTf, often in conjunction with ligands, has broadened the scope and

applicability of this venerable reaction.[1]

Reaction Principle
The Ullmann condensation facilitates the coupling of an aryl halide with a nucleophile (amine,

alcohol, or thiol) in the presence of a copper catalyst and a base. The generally accepted

mechanism involves the formation of a copper(I)-nucleophile complex, followed by oxidative

addition of the aryl halide to the copper center to form a copper(III) intermediate. Reductive
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elimination from this intermediate yields the desired coupled product and regenerates the

active copper(I) catalyst.

Catalytic Cycle of the Ullmann Condensation
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Caption: A simplified catalytic cycle for the copper-catalyzed Ullmann condensation.
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General Experimental Workflow for Ullmann Condensation
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Caption: A general workflow for performing a Copper(I) trifluoromethanesulfonate-catalyzed

Ullmann condensation.

Data Presentation: N-Arylation of Imidazoles
The following table summarizes the results for the N-arylation of imidazoles with various aryl

iodides using a Copper(I) trifluoromethanesulfonate catalyst system.

Entry
Aryl
Iodide

Imidaz
ole

Ligand Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1
Iodoben

zene

Imidazo

le

1,10-

Phenan

throline

Cs₂CO₃ Xylenes
110-

125
24-48 High

2

4-

Iodotolu

ene

Imidazo

le

1,10-

Phenan

throline

Cs₂CO₃ Xylenes
110-

125
24-48 High

3

4-

Iodoani

sole

Imidazo

le

1,10-

Phenan

throline

Cs₂CO₃ Xylenes
110-

125
24-48 High

4

1-Iodo-

4-

(trifluor

omethyl

)benzen

e

Imidazo

le

1,10-

Phenan

throline

Cs₂CO₃ Xylenes
110-

125
24-48

Modera

te

5
Iodoben

zene

2-

Methyli

midazol

e

1,10-

Phenan

throline

Cs₂CO₃ Xylenes
110-

125
24-48

Modera

te

Note: This data is representative of typical results and may vary based on specific experimental

conditions.
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Protocol 1: N-Arylation of Imidazole with Iodobenzene
This protocol is based on the work of Buchwald and coworkers for the N-arylation of

imidazoles.

Materials:

Iodobenzene (1.0 mmol)

Imidazole (1.2 mmol)

Copper(I) trifluoromethanesulfonate benzene complex ((CuOTf)₂·C₆H₆) (0.05 mmol, 5

mol%)

1,10-Phenanthroline (0.1 mmol, 10 mol%)

Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

Anhydrous Xylenes (5 mL)

Reaction tube with a stir bar

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dry reaction tube containing a magnetic stir bar, add imidazole (1.2 mmol), Copper(I)
trifluoromethanesulfonate benzene complex (0.05 mmol), 1,10-phenanthroline (0.1 mmol),

and cesium carbonate (2.0 mmol).

Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

Add iodobenzene (1.0 mmol) and anhydrous xylenes (5 mL) via syringe.

Seal the tube and place it in a preheated oil bath at 120 °C.

Stir the reaction mixture vigorously for 24-48 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove

insoluble salts.

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired N-

phenylimidazole.

Protocol 2: O-Arylation of Phenol with an Aryl Bromide
(Adapted Protocol)
This protocol is an adaptation from established Ullmann O-arylation procedures using other

copper(I) sources. Optimization may be required for specific substrates.

Materials:

Aryl Bromide (1.0 mmol)

Phenol (1.2 mmol)

Copper(I) trifluoromethanesulfonate benzene complex ((CuOTf)₂·C₆H₆) (0.1 mmol, 10

mol%)

L-Proline (0.2 mmol, 20 mol%)

Potassium Phosphate (K₃PO₄) (2.0 mmol)

Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

Reaction vessel with a stir bar
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Inert atmosphere (Nitrogen or Argon)

Procedure:

In a dry reaction vessel equipped with a magnetic stir bar, combine the aryl bromide (1.0

mmol), phenol (1.2 mmol), Copper(I) trifluoromethanesulfonate benzene complex (0.1

mmol), L-proline (0.2 mmol), and potassium phosphate (2.0 mmol).

Evacuate and backfill the vessel with an inert gas three times.

Add anhydrous DMSO (5 mL) via syringe.

Heat the reaction mixture to 110 °C with vigorous stirring.

Monitor the reaction for 24 hours or until completion by TLC or GC-MS.

After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract

with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo.

Purify the residue by flash column chromatography to yield the diaryl ether.

Protocol 3: S-Arylation of a Thiol with an Aryl Iodide
(Adapted Protocol)
This protocol is an adaptation from established Ullmann S-arylation procedures using other

copper(I) sources. Optimization may be required for specific substrates.

Materials:

Aryl Iodide (1.0 mmol)

Thiophenol (1.2 mmol)

Copper(I) trifluoromethanesulfonate benzene complex ((CuOTf)₂·C₆H₆) (0.05 mmol, 5

mol%)
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Potassium Carbonate (K₂CO₃) (2.0 mmol)

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Reaction vessel with a stir bar

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dry reaction vessel containing a stir bar, add the aryl iodide (1.0 mmol), Copper(I)
trifluoromethanesulfonate benzene complex (0.05 mmol), and potassium carbonate (2.0

mmol).

Evacuate and backfill the vessel with an inert gas three times.

Add thiophenol (1.2 mmol) and anhydrous DMF (5 mL) via syringe.

Heat the mixture to 130 °C and stir vigorously for 12-24 hours.

Monitor the reaction's progress by TLC or GC-MS.

Once the reaction is complete, cool the mixture to room temperature.

Pour the mixture into water (30 mL) and extract with diethyl ether (3 x 25 mL).

Combine the organic extracts, wash with brine (25 mL), dry over anhydrous MgSO₄, filter,

and remove the solvent under reduced pressure.

Purify the crude product by column chromatography to obtain the desired diaryl sulfide.

Conclusion
The use of Copper(I) trifluoromethanesulfonate as a catalyst offers a viable and efficient

method for conducting Ullmann condensation reactions. The protocols provided herein for N-,

O-, and S-arylation serve as a valuable starting point for researchers in organic synthesis and

drug development. While the N-arylation of imidazoles is well-established with this catalyst, the

adapted protocols for O- and S-arylation provide a framework for further exploration and
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optimization. The milder conditions and catalytic nature of these modern Ullmann protocols

represent a significant improvement over classical methods, allowing for the synthesis of

complex molecules with greater efficiency and functional group tolerance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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